Ethyl 2-(1-ethoxyethylideneamino)acetate
Overview
Description
Ethyl 2-(1-ethoxyethylideneamino)acetate is a compound of interest due to its versatile chemical reactions and potential applications in various fields of chemistry and materials science. The compound's synthesis, structural analysis, and reactivity profile have been extensively studied, highlighting its significance.
Synthesis Analysis
The synthesis of ethyl 2-(1-ethoxyethylideneamino)acetate involves key reactions including condensation, esterification, and sometimes complex catalytic processes to achieve the desired structure. Notably, methods such as the Whol-Ziegler reaction and Williamson reaction have been employed in its synthesis, demonstrating the compound's accessibility through various synthetic routes (Baldridge et al., 2010).
Molecular Structure Analysis
The molecular structure of ethyl 2-(1-ethoxyethylideneamino)acetate has been elucidated using techniques such as NMR, IR, and mass spectral studies, providing insights into its chemical framework. Single crystal X-ray diffraction studies have further confirmed its structure, offering a detailed understanding of its molecular geometry (Jyothi et al., 2017).
Chemical Reactions and Properties
Ethyl 2-(1-ethoxyethylideneamino)acetate participates in a range of chemical reactions, showcasing its reactivity and versatility. For instance, it has been used in condensation reactions to synthesize novel compounds, demonstrating its role as a reactive intermediate in organic synthesis (Baldridge et al., 2010).
Scientific Research Applications
1. Synthesis of Fluorescent Protein Chromophore Analogues
Ethyl 2-(1-ethoxyethylideneamino)acetate is used in the synthesis of 4-arylideneimidazolin-5-one analogues, related to the green fluorescent protein (GFP) chromophore. These compounds are derived from a variety of Schiff bases and have applications in biochemical research, particularly in the study of protein structure and function (Baldridge, Kowalik & Tolbert, 2010).
2. Memory Enhancement Research
In a study on mice, a compound synthesized from ethyl 2-(1-ethoxyethylideneamino)acetate demonstrated potential in enhancing memory. This research highlights the compound's neuropharmacological applications, particularly in developing treatments for memory-related disorders (Li Ming-zhu, 2010).
3. Development of Organic Compounds with Biological Activity
Ethyl 2-(1-ethoxyethylideneamino)acetate has been used in the synthesis of complex organic compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. These compounds have potential in pharmaceutical research due to their unique chemical structures and properties (Yavari, Aghazadeh & Tafazzoli, 2002).
4. Pharmaceutical Applications
Ethyl 2-(1-ethoxyethylideneamino)acetate is involved in the synthesis of compounds used in medicinal chemistry, such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate. This compound serves as a coupling agent in the synthesis of peptides and other pharmaceutical products, showcasing its versatility in drug development (Thalluri, Nadimpally, Chakravarty, Paul & Mandal, 2013).
properties
IUPAC Name |
ethyl 2-(1-ethoxyethylideneamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-11-7(3)9-6-8(10)12-5-2/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVIFILFKDQZIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NCC(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304420 | |
Record name | Ethyl (E)-N-(1-ethoxyethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-ethoxyethylideneamino)acetate | |
CAS RN |
21164-33-0 | |
Record name | NSC165675 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (E)-N-(1-ethoxyethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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